molecular formula C18H18ClNO2 B5782220 5-chloro-2-methoxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide

5-chloro-2-methoxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide

Cat. No.: B5782220
M. Wt: 315.8 g/mol
InChI Key: BSTKZSZLVIZVDO-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group at the 5th position, a methoxy group at the 2nd position, and a tetrahydronaphthalen-1-yl group attached to the nitrogen atom of the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-2-methoxybenzoic acid with 5,6,7,8-tetrahydronaphthalen-1-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove impurities and obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2) in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 5-chloro-2-hydroxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide.

    Reduction: Formation of 2-methoxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide.

    Substitution: Formation of 5-azido-2-methoxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide or 5-thio-2-methoxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide.

Scientific Research Applications

5-chloro-2-methoxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents for various diseases.

    Industry: Utilized in the production of fine chemicals and as a building block for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methoxy-N-(2-phenylethyl)benzamide
  • 5-chloro-2-methoxy-N-(4-methylphenyl)benzamide
  • 5-chloro-2-methoxy-N-(3,4-dimethoxyphenyl)benzamide

Comparison

Compared to similar compounds, 5-chloro-2-methoxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide is unique due to the presence of the tetrahydronaphthalen-1-yl group, which may confer specific biological activities and properties. This structural feature can influence the compound’s binding affinity to molecular targets, its solubility, and its overall pharmacokinetic profile.

Properties

IUPAC Name

5-chloro-2-methoxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO2/c1-22-17-10-9-13(19)11-15(17)18(21)20-16-8-4-6-12-5-2-3-7-14(12)16/h4,6,8-11H,2-3,5,7H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSTKZSZLVIZVDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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